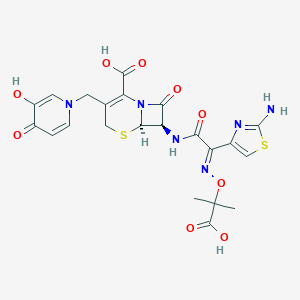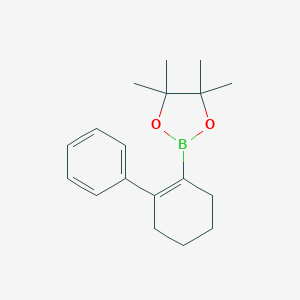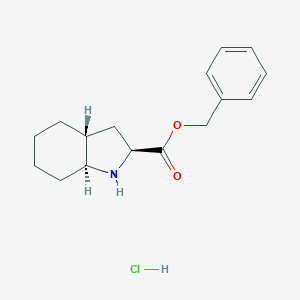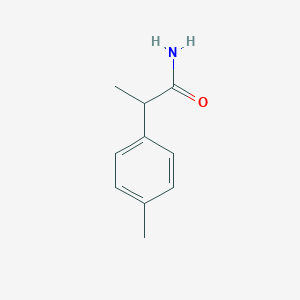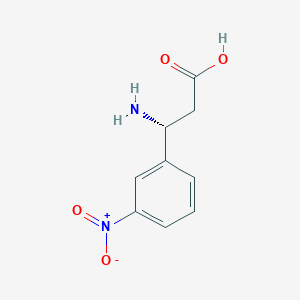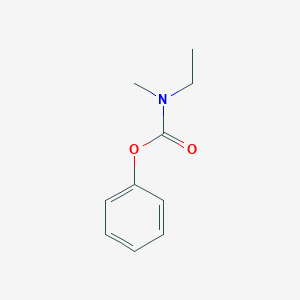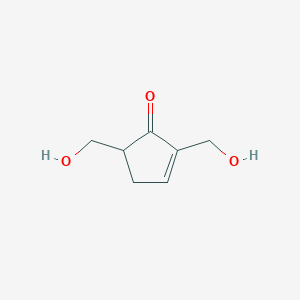
2,5-Bis(hydroxymethyl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(hydroxymethyl)cyclopent-2-en-1-one is a cyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BHMC and is a versatile building block for the synthesis of various organic compounds. BHMC is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Mecanismo De Acción
The mechanism of action of BHMC is not fully understood. However, studies have shown that BHMC can interact with various enzymes and proteins in the body. BHMC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. BHMC has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication.
Efectos Bioquímicos Y Fisiológicos
BHMC has been shown to have various biochemical and physiological effects. Studies have shown that BHMC has anti-inflammatory and anti-tumor properties. BHMC has also been shown to have antioxidant properties. BHMC has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BHMC is its versatility. BHMC can be used to synthesize compounds with various functional groups. BHMC is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of BHMC is its stability. BHMC is unstable under certain conditions and can decompose over time.
Direcciones Futuras
There are many future directions for the study of BHMC. One of the major directions is the development of new synthesis methods for BHMC. New synthesis methods can lead to the production of BHMC with improved properties. Another future direction is the study of the mechanism of action of BHMC. Understanding the mechanism of action of BHMC can lead to the development of new drugs and therapies. Finally, the study of the potential applications of BHMC in the field of materials science is another future direction. BHMC can be used to synthesize polymers with various properties, which can have applications in various fields.
Métodos De Síntesis
The synthesis of BHMC involves a multi-step process that starts with the reaction of cyclopentadiene with formaldehyde. The product of this reaction is then subjected to a series of reactions that involve the use of various reagents and catalysts. The final step in the synthesis process involves the reaction of the intermediate product with formaldehyde in the presence of a Lewis acid catalyst. This results in the formation of BHMC.
Aplicaciones Científicas De Investigación
BHMC has been extensively studied for its potential applications in various fields. One of the major applications of BHMC is in the synthesis of various organic compounds. BHMC is a versatile building block that can be used to synthesize compounds with various functional groups. BHMC has also been studied for its potential applications in the field of medicine. Studies have shown that BHMC has anti-inflammatory and anti-tumor properties. BHMC has also been studied for its potential applications in the field of materials science. BHMC can be used to synthesize polymers with various properties.
Propiedades
Número CAS |
133886-36-9 |
|---|---|
Nombre del producto |
2,5-Bis(hydroxymethyl)cyclopent-2-en-1-one |
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
2,5-bis(hydroxymethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c8-3-5-1-2-6(4-9)7(5)10/h1,6,8-9H,2-4H2 |
Clave InChI |
LOYZWWUZLWYTFZ-UHFFFAOYSA-N |
SMILES |
C1C=C(C(=O)C1CO)CO |
SMILES canónico |
C1C=C(C(=O)C1CO)CO |
Sinónimos |
2-Cyclopenten-1-one, 2,5-bis(hydroxymethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






